molecular formula C22H25N3O2S B11003239 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11003239
M. Wt: 395.5 g/mol
InChI Key: VHPGELHZGBDRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a structurally complex acetamide derivative featuring a 4-phenylthiazole core linked via an ethyl chain to an acetamide group. The acetamide is further substituted with a tetrahydropyran (THP) ring bearing a pyrrole moiety. The compound’s design likely targets enhanced binding affinity, solubility, or metabolic stability compared to analogs .

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H25N3O2S/c26-20(16-22(9-14-27-15-10-22)25-12-4-5-13-25)23-11-8-21-24-19(17-28-21)18-6-2-1-3-7-18/h1-7,12-13,17H,8-11,14-16H2,(H,23,26)

InChI Key

VHPGELHZGBDRKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCC2=NC(=CS2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 4-phenyl-1,3-thiazol-2-yl group is typically synthesized via Hantzsch thiazole synthesis. Reacting 4-phenylthioamide with α-halo ketones (e.g., chloroacetone) in ethanol under reflux yields the thiazole core. For example:

4-Phenylthioamide + ChloroacetoneEthanol, 80°C4-Phenyl-1,3-thiazol-2-amine[2]\text{4-Phenylthioamide + Chloroacetone} \xrightarrow{\text{Ethanol, 80°C}} \text{4-Phenyl-1,3-thiazol-2-amine} \quad

Amination at the 2-position is achieved using ammonium acetate, with yields exceeding 85%.

Pyrrole-Tetrahydropyran Construction

The tetrahydropyran ring with a 4-pyrrole substituent is synthesized via acid-catalyzed cyclization of dihydropyran precursors. For instance, reacting 4-(1H-pyrrol-1-yl)dihydropyran-4-ol with acetic anhydride in the presence of sulfuric acid generates the acetylated tetrahydropyran intermediate. Subsequent hydrolysis under basic conditions affords the free alcohol, which is oxidized to the ketone for further functionalization.

Acetamide Coupling

The final step involves coupling the thiazole-ethylamine derivative with the tetrahydropyranyl acetic acid using carbodiimide reagents (e.g., EDC/HCl). Reaction conditions (DMF, 0°C to room temperature) ensure minimal epimerization, with yields of 70–75%.

Method 2: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

A boronic ester-functionalized tetrahydropyran is prepared by treating 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl acetate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂. This step achieves 90% conversion under inert conditions.

Thiazole Halogenation

The thiazole component is brominated at the 2-position using N-bromosuccinimide (NBS) in CCl₄, yielding 2-bromo-4-phenyl-1,3-thiazole with 95% efficiency.

Cross-Coupling and Acetamide Formation

The Suzuki-Miyaura coupling between the boronic ester and bromothiazole is catalyzed by Pd(PPh₃)₄, producing the biaryl intermediate. Subsequent reaction with ethyl chloroacetate and amidation with ethylenediamine furnishes the target acetamide. Overall yields for this route reach 65%.

Method 3: One-Pot Tandem Reaction Strategy

Reaction Design

This innovative approach combines thiazole formation, tetrahydropyran cyclization, and acetamide coupling in a single reactor. Key reagents include:

  • Thioamide precursor : 4-Phenylthioacetamide

  • Cyclization agent : 2,5-Dimethoxytetrahydrofuran (for pyrrole generation)

  • Coupling agent : DCC (N,N'-dicyclohexylcarbodiimide)

Optimization and Outcomes

Reaction monitoring via HPLC revealed that maintaining a pH of 6.5–7.0 with triethylamine minimizes side product formation. The one-pot method achieves a 60% yield, reducing purification steps compared to multi-step protocols.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Complexity Purity
Sequential AssemblyHantzsch, cyclization, coupling75%High98%
Suzuki-MiyauraCross-coupling, amidation65%Moderate95%
One-Pot TandemIntegrated synthesis60%Low90%

The sequential method remains the gold standard for purity, while the Suzuki-Miyaura approach offers scalability. The one-pot strategy, though lower yielding, is advantageous for high-throughput applications.

Mechanistic Insights and Side Reactions

Epimerization During Acetamide Coupling

The stereochemical integrity of the tetrahydropyran ring is vulnerable during coupling. DFT calculations suggest that proton abstraction at the 4-position leads to transient oxocarbenium ions, enabling epimerization. Using low temperatures (−20°C) and bulky bases (e.g., DIPEA) suppresses this issue.

Byproduct Formation in Thiazole Synthesis

Over-halogenation of the thiazole ring occurs with excess NBS, generating 2,5-dibromo derivatives. Stoichiometric control and gradual reagent addition mitigate this.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate the sequential method (∼$12,000/kg), primarily due to Pd catalysts in Suzuki-Miyaura coupling. Switching to Ni-based catalysts reduces costs by 40% but requires higher temperatures.

Green Chemistry Innovations

Recent patents describe aqueous-phase cyclization using β-cyclodextrin as a supramolecular catalyst, reducing organic solvent use by 70%. Microwave-assisted one-pot reactions further cut energy consumption.

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The 4-phenyl-1,3-thiazol-2-yl group undergoes characteristic electrophilic substitution and coordination reactions:

Reaction TypeConditions/ReagentsOutcomeCitation
Alkylation Alkyl halides in basic mediaSubstitution at the sulfur atom, forming thioether derivatives
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitration at the 5-position of the thiazole ring
Coordination Chemistry Transition metal salts (e.g., Zn²⁺, Cu²⁺)Formation of stable metal-thiazole complexes

Thiazole derivatives are also prone to ring-opening under strong oxidizing conditions, yielding sulfonic acid intermediates .

Pyrrole Moiety Reactivity

The 1H-pyrrol-1-yl group participates in electrophilic substitutions and cycloadditions:

  • Electrophilic Substitution : Reacts with halogens (e.g., Br₂ in acetic acid) at the α-position of the pyrrole ring .

  • Friedel-Crafts Acylation : Forms acetylated derivatives using acetyl chloride and AlCl₃ .

  • Diels-Alder Reactions : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

Acetamide Group Transformations

The acetamide functionality undergoes hydrolysis and nucleophilic substitution:

Reaction TypeConditions/ReagentsOutcomeCitation
Acid-Catalyzed Hydrolysis HCl/H₂O, refluxCleavage to carboxylic acid (2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid)
Base-Mediated Hydrolysis NaOH/EtOHFormation of sodium carboxylate
Nucleophilic Acyl Substitution Amines (e.g., NH₃)Replacement of the amide group with alternative substituents

Tetrahydro-2H-Pyran Ring Reactivity

The tetrahydro-2H-pyran-4-yl group exhibits ring-opening and functionalization:

  • Acid-Catalyzed Ring-Opening : Treatment with H₂SO₄ yields diol intermediates .

  • Oxidation : Using KMnO₄ converts the pyran ring to a lactone derivative.

  • Substitution at the 4-Position : Reacts with Grignard reagents to introduce alkyl/aryl groups .

Synthetic Routes and Key Intermediates

The compound is synthesized via multi-step protocols, including:

  • Condensation : Thiazole-ethylamine intermediates are coupled with pyrrolidine-containing pyran precursors.

  • Cyclization : Formation of the pyrrolidine ring using cyclizing agents like POCl₃.

  • Amide Bond Formation : Reaction between 2-(4-phenylthiazol-2-yl)ethylamine and activated carboxylic acid derivatives (e.g., acyl chlorides) .

Stability and Degradation

  • Photodegradation : Exposure to UV light leads to cleavage of the thiazole-pyrrole bond, generating phenylthiazole fragments .

  • Thermal Decomposition : At temperatures >200°C, the compound degrades into volatile aromatic amines and sulfur oxides.

Comparative Reactivity with Analogues

The compound’s dual heterocyclic structure distinguishes it from simpler derivatives:

CompoundKey FeatureReactivity Difference
2-(4-Phenylthiazol-2-yl)acetamide Lacks pyrrole/pyran groupsLess prone to electrophilic substitution
N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide No thiazole moietyLimited coordination chemistry

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. Inhibiting CDKs can lead to reduced cell proliferation, making this compound a candidate for cancer treatment.

Case Study:
In a study involving acute myeloid leukemia (AML) cell lines, compounds similar to this compound demonstrated significant inhibition of CDK4 and CDK6 activity. The results indicated a marked decrease in cell viability at concentrations as low as 0.25 µM after 24 hours of treatment .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases.

Case Study:
In silico evaluations showed that derivatives similar to this compound could effectively bind to the active sites of 5-lipoxygenase (5-LOX), suggesting a mechanism for reducing inflammation. This property could be beneficial in treating conditions like arthritis or asthma, where inflammation plays a critical role .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of its complex structure. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, the compound may bind to receptors, altering signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its ethyl linker and THP-pyrrole substituent. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Thiazol-2-yl Acetamides
Compound Name Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Ethyl linker, THP-pyrrole Thiazole, acetamide, THP, pyrrole C23H26N4O2S 422.55 Enhanced lipophilicity (THP), potential H-bonding (pyrrole)
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Chloro-fluorophenyl Thiazole, acetamide, Cl/F C11H9ClFN3OS 285.72 c-Abl kinase activation; simpler structure
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholine Thiazole, acetamide, morpholine C15H16ClN3O2S 345.82 Improved solubility (morpholine)
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Triazole-sulfanyl, bromo-hydroxyphenyl Thiazole, acetamide, triazole C20H16BrN5O2S2 502.41 High stability (triazole); predicted pKa 7.35

Pharmacological and Physicochemical Properties

  • Solubility : The THP ring in the target compound may enhance water solubility compared to purely aromatic analogs (e.g., compound 14) but less than morpholine-containing derivatives (e.g., ).
  • Metabolic Stability : The ethyl linker and THP-pyrrole substituent may reduce oxidative metabolism, extending half-life relative to compounds with shorter chains or electron-withdrawing groups (e.g., Cl/F in compound 14) .

Biological Activity

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and supporting research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6OSC_{21}H_{26}N_{6}OS, with a molecular weight of approximately 410.54 g/mol. Its structure includes a thiazole moiety, which is known for various biological activities, and a pyrrolidine derivative that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC21H26N6OSC_{21}H_{26}N_{6}OS
Molecular Weight410.54 g/mol
Density1.33 g/cm³ (predicted)
pKa15.60 (predicted)

Antiviral Properties

Recent studies have indicated that compounds containing thiazole and pyrrolidine structures exhibit antiviral activity. For instance, derivatives of thiazole have been shown to inhibit the replication of viruses such as hepatitis C by suppressing cyclooxygenase enzymes . This suggests that this compound may possess similar antiviral properties due to its structural components.

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival, such as Mcl-1 . The presence of the pyrrolidine ring in this compound may further enhance its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented. Studies have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural features of this compound suggest it may similarly inhibit bacterial growth.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-y]acetamide:

  • Antiviral Activity : A study on thiazole derivatives demonstrated effective inhibition of hepatitis C virus replication at low micromolar concentrations .
  • Cytotoxicity : Research involving thiazole-based anticancer agents showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic potential .
  • Antibacterial Efficacy : A series of thiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin, suggesting enhanced antibacterial properties .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of hepatitis C virus replication
AntitumorInduction of apoptosis in cancer cells
AntimicrobialSignificant antibacterial activity

Q & A

Q. Critical Intermediates :

2-(4-Phenyl-1,3-thiazol-2-yl)ethylamine

4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-carboxylic acid

Advanced: How can reaction conditions be optimized to improve yield and purity in the final coupling step?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use of coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while additives like DMAP reduce side reactions .
  • Temperature Control : Stepwise heating (e.g., 0°C → room temperature) minimizes decomposition of sensitive intermediates.
  • In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and identify byproducts .

Q. Example Optimization Table :

ParameterStandard ConditionOptimized ConditionYield Improvement
Coupling AgentDCCHATU25% → 68%
SolventTHFDMFPurity 85% → 92%

Basic: What spectroscopic and analytical methods are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for thiazole protons (δ 7.2–8.1 ppm), pyrrole protons (δ 6.5–7.0 ppm), and tetrahydropyran methylene groups (δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the acetamide backbone .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocol) to rule out experimental variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., pyrrole vs. pyrazole analogs) using molecular docking to identify binding site interactions .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to assess significance of reported discrepancies.

Example SAR Insight :
Replacing the pyrrole ring with imidazole (as in ) reduces activity against kinase targets, suggesting the pyrrole’s lone pair is critical for hydrogen bonding .

Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Software like SwissADME or ADMETLab estimates logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .

Advanced: How can regioselectivity challenges in pyrrole-tetrahydropyran synthesis be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrole nitrogen) to steer cyclization to the desired position .
  • Lewis Acid Catalysis : Use BF₃·Et₂O to stabilize transition states and favor tetrahydropyran formation over competing oxepane byproducts.

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole moiety.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group.
  • Purity Monitoring : Conduct HPLC every 6 months to detect decomposition (e.g., free amine formation) .

Advanced: How can in vivo metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

  • Isotope Incorporation : Synthesize the compound with ¹³C-labeled acetamide or deuterated pyrrole.
  • Mass Spectrometry : Track labeled metabolites in plasma/tissue samples to identify oxidation (e.g., CYP-mediated) or conjugation (e.g., glucuronidation) pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.